molecular formula C21H25NO5 B13433574 10-Oxo-nalbuphine

10-Oxo-nalbuphine

Cat. No.: B13433574
M. Wt: 371.4 g/mol
InChI Key: BJGOBWBVZLDMIK-MPHJBUKRSA-N
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Description

10-Oxo-nalbuphine is a derivative of nalbuphine, a synthetic opioid analgesic. Nalbuphine itself is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes nalbuphine and its derivatives, including this compound, valuable in pain management with a reduced risk of addiction and respiratory depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-nalbuphine typically involves the oxidation of nalbuphine. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 10th position of the nalbuphine molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 10-Oxo-nalbuphine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield 10-hydroxy-nalbuphine .

Scientific Research Applications

10-Oxo-nalbuphine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Oxo-nalbuphine involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in modulating pain perception while minimizing the risk of respiratory depression and addiction .

Comparison with Similar Compounds

Uniqueness of 10-Oxo-nalbuphine: this compound is unique due to its specific structural modification, which may confer distinct pharmacological properties compared to its parent compound and other similar opioids. Its ability to act on multiple opioid receptors with varying degrees of agonism and antagonism makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(4S,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7,9-trihydroxy-2,4,5,6,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one

InChI

InChI=1S/C21H25NO5/c23-13-5-4-12-15-17(13)27-19-14(24)6-7-21(26)18(16(12)25)22(9-8-20(15,19)21)10-11-2-1-3-11/h4-5,11,14,18-19,23-24,26H,1-3,6-10H2/t14-,18+,19-,20-,21+/m0/s1

InChI Key

BJGOBWBVZLDMIK-MPHJBUKRSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O)O

Canonical SMILES

C1CC(C1)CN2CCC34C5C(CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

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